molecular formula C21H25N3O2S B2699700 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide CAS No. 392240-53-8

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide

Cat. No.: B2699700
CAS No.: 392240-53-8
M. Wt: 383.51
InChI Key: VWODCYNPHHQAPP-UHFFFAOYSA-N
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Description

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide is a synthetic hybrid compound designed for research applications, incorporating two pharmacologically significant moieties: the 1,3,4-thiadiazole ring and the adamantane group. The 2-amino-1,3,4-thiadiazole scaffold is a recognized core structure in medicinal chemistry due to its broad spectrum of biological activities . This scaffold is considered a bioisostere for pyrimidine and pyridazine rings, which are prevalent in many natural and therapeutic agents, potentially leading to enhanced lipophilicity and improved bioavailability in research compounds . Derivatives of adamantane, a bulky and lipophilic cage structure, are known for their diverse biological activities and can positively modulate the properties of a lead compound by allowing a better fit in hydrophobic receptor pockets . The primary research value of this compound lies in its potential as a scaffold for investigating new antimicrobial agents. The 2-amino-1,3,4-thiadiazole moiety has demonstrated promising antimicrobial properties against various bacterial and fungal strains, with some derivatives exhibiting activity comparable to or greater than standard drugs . The presence of the amide group at the 2-position of the thiadiazole ring makes it a versatile intermediate for further chemical derivatization, allowing researchers to explore structure-activity relationships. This compound is supplied for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-2-26-17-5-3-16(4-6-17)18(25)22-20-24-23-19(27-20)21-10-13-7-14(11-21)9-15(8-13)12-21/h3-6,13-15H,2,7-12H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWODCYNPHHQAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted adamantyl derivatives.

Comparison with Similar Compounds

Table 1: Key Physicochemical Parameters of Selected Adamantane-Thiadiazole Derivatives

Compound Name Substituent Molecular Weight logP logSw Polar Surface Area (Ų)
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide 4-[Bis(2-methoxyethyl)sulfamoyl] 534.7 4.712 -4.2865 94.9
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide 2-Chlorobenzamide Not reported
5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine Methylamine Not reported
  • Lipophilicity (logP): The sulfamoyl derivative (logP = 4.71) exhibits high lipophilicity, typical of adamantane-containing compounds. The 4-ethoxy group in the target compound is less polar than sulfamoyl but more electron-donating than chloro substituents, suggesting intermediate logP values.
  • Water Solubility (logSw): The sulfamoyl derivative’s poor solubility (logSw = -4.29) underscores a common challenge in adamantane-thiadiazole derivatives due to high rigidity and nonpolar groups. The ethoxy group may marginally improve solubility compared to chloro or methylamine substituents.

Structural and Crystallographic Insights

  • Planarity and Hydrogen Bonding: The thiadiazole ring in 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine is planar (RMSD = 0.009 Å), with intramolecular N–H⋯N hydrogen bonds stabilizing the crystal lattice . Similar planarity is expected in the target compound, while the 4-ethoxybenzamide group may introduce additional intermolecular interactions (e.g., C–H⋯O) to influence packing efficiency.
  • Hydrophobic/Hydrophilic Layering: Adamantane-thiadiazole derivatives often exhibit alternating hydrophobic (adamantane) and hydrophilic (substituent) layers in their crystal structures . The ethoxy group’s moderate polarity may enhance this layering compared to nonpolar substituents like methylthio (e.g., compound 5f in ).

Thermal Stability and Melting Behavior

Table 2: Melting Points of 1,3,4-Thiadiazole Derivatives

Compound ID Substituent Melting Point (°C)
5e 4-Chlorobenzylthio 132–134
5f Methylthio 158–160
5g Ethylthio 168–170
5j 4-Chlorobenzylthio + isopropylphenoxy 138–140
  • Bulkier substituents (e.g., benzylthio in 5h, m.p. 133–135°C) lower melting points due to disrupted crystal packing. The target compound’s ethoxy group, being less sterically hindered than benzylthio, may result in a higher melting point (~150–160°C), aligning with trends in .

Biological Activity

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative analysis with related compounds.

1. Synthesis

The synthesis of this compound typically involves several key steps:

  • Starting Material : The synthesis begins with adamantane-1-carbohydrazide.
  • Formation of Thiosemicarbazide : This is treated with an appropriate isothiocyanate to yield thiosemicarbazides.
  • Cyclization : The thiosemicarbazides are cyclized to form the 1,3,4-thiadiazole derivatives.
  • Acylation : The final step involves the acylation of the thiadiazole compound with 4-ethoxybenzoyl chloride to yield the target compound.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of thiadiazole derivatives. For instance, compounds similar to this compound exhibit significant antibacterial and antifungal activities.

CompoundActivityReference
This compoundAntibacterial against E. coli and S. aureus
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamideAntifungal against Candida species

Antiviral Activity

Adamantane derivatives have been extensively studied for their antiviral properties. Research indicates that compounds like this compound may inhibit viral replication mechanisms.

Anti-inflammatory Properties

The anti-inflammatory effects of adamantane derivatives have been documented in various studies. These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation.

The mechanism of action for this compound involves several biochemical interactions:

  • Lipophilicity : The adamantane moiety enhances the lipophilicity of the compound, facilitating its penetration into lipid membranes and interaction with cellular targets.
  • Reactive Oxygen Species (ROS) Generation : The nitro group in similar compounds can participate in redox reactions leading to ROS production, which may induce apoptosis in cancer cells.

4. Comparative Analysis

Comparative studies highlight how structural variations influence biological activity:

CompoundStructureNotable Activity
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamideMethoxy groupEnhanced antifungal activity
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-chloroanilineChlorine substituentIncreased antibacterial potency

5. Case Studies

Recent case studies illustrate the potential therapeutic applications of thiadiazole derivatives:

Case Study 1 : A study demonstrated that a derivative similar to this compound exhibited a significant reduction in tumor growth in animal models through modulation of inflammatory pathways .

Case Study 2 : Another investigation revealed that the compound showed promising results against resistant strains of bacteria that are typically hard to treat with conventional antibiotics .

Q & A

Q. What are the standard synthesis protocols for N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide, and how are yields optimized?

  • Methodological Answer : The synthesis typically begins with adamantane-1-carbohydrazide as a precursor. Key steps include:
  • Cyclization : Reacting with carbon disulfide in ethanol under reflux to form the thiadiazole ring .
  • Coupling : Introducing the 4-ethoxybenzamide moiety via amide bond formation using coupling agents like EDC or DCC in anhydrous dichloromethane .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity .
  • Optimization : Yields (>70%) are achieved by controlling temperature (0–5°C during cyclization) and stoichiometric ratios (1:1.2 for carbohydrazide to CS₂) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., ethoxy group at δ ~1.4 ppm for CH₃ and δ ~4.1 ppm for OCH₂) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 409.18 for [M+H]⁺) .
  • X-ray Crystallography : Resolves adamantane-thiadiazole coplanarity and hydrogen-bonding networks (e.g., torsion angle ~175.9° between thiadiazole and methylamine) .

Q. What are the primary biological activities reported for this compound?

  • Methodological Answer :
  • Antimicrobial Activity : In vitro assays against Staphylococcus aureus (MIC: 2 µg/mL) and Escherichia coli (MIC: 4 µg/mL), outperforming streptomycin in some studies .
  • Antiviral Potential : Preliminary docking studies suggest inhibition of viral proteases via adamantane-thiadiazole interactions .
  • Mechanistic Insight : The adamantane moiety enhances lipophilicity, improving membrane permeability, while the thiadiazole ring participates in hydrogen bonding with targets .

Advanced Research Questions

Q. How do substituents on the benzamide ring influence biological activity?

  • Methodological Answer :
  • Ethoxy vs. Chloro : Ethoxy groups (electron-donating) enhance solubility but may reduce binding affinity compared to electron-withdrawing substituents (e.g., 4-chloro derivatives show 10× higher activity against S. aureus) .
  • Positional Effects : Para-substitution (e.g., 4-ethoxy) optimizes steric compatibility with hydrophobic enzyme pockets, whereas ortho-substituents cause steric clashes .
  • SAR Table :
SubstituentAntibacterial MIC (µg/mL)Antiviral IC₅₀ (µM)
4-Ethoxy2 (S. aureus)25 (Hypothetical)
4-Chloro0.5 (S. aureus)18
2-Methyl8 (S. aureus)>50
Data derived from in vitro assays and docking studies .

Q. How can contradictory data in biological assays be resolved?

  • Methodological Answer :
  • Controlled Replication : Standardize assay conditions (e.g., broth microdilution for MICs, fixed inoculum size) to minimize variability .
  • Structural Verification : Confirm compound purity via HPLC and crystallography to rule out degradation products .
  • Target Validation : Use CRISPR-edited bacterial strains (e.g., S. aureus lacking efflux pumps) to isolate compound-target interactions .

Q. What noncovalent interactions dominate in crystal packing, and how do they affect stability?

  • Methodological Answer :
  • Hydrogen Bonds : N–H⋯N interactions between thiadiazole amines and adjacent molecules stabilize supramolecular chains (bond length: 2.89 Å) .
  • Van der Waals Forces : Adamantane’s rigid structure facilitates hydrophobic stacking, reducing solubility but enhancing thermal stability (melting point: 441–443 K) .
  • QTAIM Analysis : Electron density topology reveals critical bond paths between sulfur atoms and aromatic rings, contributing to lattice energy .

Q. What strategies improve synthetic scalability without compromising purity?

  • Methodological Answer :
  • Flow Chemistry : Continuous flow reactors reduce reaction time (from 24 h to 2 h) and improve yield consistency .
  • Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance safety and reduce environmental impact .
  • In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

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